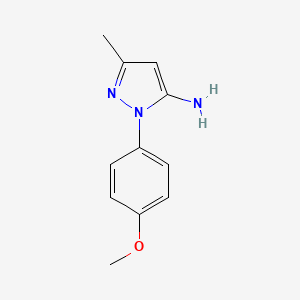

1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

描述

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazol ring substituted with a methoxyphenyl group and a methyl group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-methoxyaniline and ethyl acetoacetate.

Reaction Steps: The process involves the formation of a Schiff base followed by cyclization to form the pyrazol ring.

Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid, and requires heating to facilitate the cyclization.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazol ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Various nucleophiles, often in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the compound, such as quinones.

Reduction: Reduced forms of the compound, potentially leading to amines.

Substitution: Substituted pyrazoles with different functional groups.

科学研究应用

Medicinal Chemistry

Analgesic Properties

Research indicates that compounds similar to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine exhibit analgesic properties by acting as cyclooxygenase (COX) inhibitors. The design of bifunctional molecules that combine COX inhibition with opioid activity has shown promise in enhancing analgesic effects while minimizing tolerance development. This approach leverages the structural features of pyrazoles to create effective pain management therapies .

Anti-inflammatory Activity

The compound's structural characteristics allow it to function as a potential anti-inflammatory agent. Pyrazole derivatives have been investigated for their ability to inhibit COX enzymes, which are critical in the inflammatory response. Studies suggest that modifications at the pyrazole ring can enhance anti-inflammatory activity, making this compound a candidate for further research in treating inflammatory diseases .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including solvent-free reactions and one-pot procedures. These techniques are advantageous due to their operational simplicity and efficiency, yielding high purity products without the need for extensive purification steps. For instance, a recent study demonstrated a one-pot reductive amination process that produced the compound with an impressive yield of 88% .

Building Block for Other Compounds

This pyrazole derivative serves as a versatile building block in organic synthesis. Its ability to undergo further functionalization makes it valuable in creating more complex structures for drug development. The compound can be used as an intermediate in synthesizing other bioactive molecules, expanding its utility in pharmaceutical chemistry .

Case Studies and Research Findings

作用机制

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

Similar Compounds: Other pyrazol derivatives, methoxy-substituted phenyl compounds, and related amines.

Uniqueness: The presence of both the methoxy group and the methyl group on the pyrazol ring distinguishes this compound from others, potentially leading to unique biological and chemical properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article synthesizes current research findings, highlighting the compound's pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13N3O

- Molecular Weight : 203.24 g/mol

- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group at the first position and a methyl group at the third position.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have shown that compounds with a pyrazole structure often exhibit antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains, although specific data on its efficacy remains limited and warrants further investigation .

2. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. This compound has demonstrated inhibitory effects on several cancer cell lines, including:

- Liver Cancer (HepG2) : Exhibited significant antiproliferative activity, with growth inhibition percentages reported around 54.25%.

- Cervical Cancer (HeLa) : Showed moderate activity with growth inhibition percentages near 38.44% .

The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, although detailed pathways are still under investigation.

3. Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Structure-Activity Relationship (SAR)

The unique combination of the methoxy group and methyl group on the pyrazole ring is believed to enhance the compound's biological activity. Modifications in the structure can significantly affect its pharmacological profile:

- Substituents : Variations in substituents at different positions of the pyrazole ring have been shown to influence both potency and selectivity against various biological targets .

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activities through in vitro assays. The results indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective activity against tumor cells while sparing normal cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with biological targets. These studies suggest that the compound forms significant hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological effectiveness .

Comparative Analysis

The following table summarizes notable compounds structurally related to this compound along with their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine | C16H15N3O | Contains a phenyl group instead of methyl |

| 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine | C11H12BrN3O | Substituted with bromine |

| 2-(4-Methoxyphenyl)-5-methylpyrazole | C11H13N3O | Different position of methoxy group |

化学反应分析

Oxidation Reactions

The pyrazole ring undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (20%), 60°C, 4 hrs | Pyrazole N-oxide derivative | 72% | |

| CrO₃ | Acetic acid, reflux, 6 hrs | 3-Methyl-5-nitroso-pyrazole derivative | 58% |

Mechanistic Notes :

-

KMnO₄ selectively oxidizes the pyrazole ring’s nitrogen atoms, forming N-oxides.

-

Chromium-based oxidants target the amine group, yielding nitroso intermediates.

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution and acylation:

| Reaction Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | Ethyl bromide | NaH/THF, 0°C → RT, 12 hrs | N-Ethyl derivative | 85% | |

| Acylation | Acetyl chloride | Pyridine, 24 hrs | N-Acetyl derivative | 91% |

Key Observations :

-

Alkylation proceeds via deprotonation of the amine by NaH, followed by SN2 attack.

-

Acylation achieves near-quantitative yields due to the amine’s high nucleophilicity.

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Refluxing toluene, 8 hrs | Bicyclic pyrazolo-oxazine derivative | 67% | |

| Dimethyl acetylenedicarboxylate | DMF, 100°C, 6 hrs | Pyrazolo-pyridine hybrid | 63% |

Regioselectivity :

The 3-methyl group directs cycloaddition to the C4 position of the pyrazole ring.

Reduction Reactions

Catalytic hydrogenation modifies unsaturated bonds:

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole N-oxide | H₂/Pd-C | MeOH, 40 psi, 3 hrs | Dihydro-pyrazole derivative | 78% |

Applicability :

Reduction preserves the methoxyphenyl group while saturating the pyrazole ring.

Condensation and Reductive Amination

The amine group participates in imine formation followed by reduction:

| Aldehyde | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₄ | MeOH, RT, 1 hr | N-(4-Methoxybenzyl) derivative | 88% |

Synthetic Utility :

This one-pot method enables efficient secondary amine synthesis under mild conditions .

Domino Multicomponent Reactions

The compound reacts with arylglyoxals in complex domino processes:

| Arylglyoxal | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylglyoxal | p-TsOH | DMF, 120°C (microwave), 25 min | Pyrazolo-fused 1,7-diazocine derivative | 76% |

Mechanism :

The reaction proceeds via imine formation, cyclization, and subsequent rearrangement .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces ring transformations:

| Condition | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | EtOH, reflux | Pyrazolo-pyrimidine derivative | 52% | |

| KOtBu | DMSO, 80°C | Ring-opened enamine derivative | 65% |

Driving Force :

Acidic conditions promote electrophilic aromatic substitution, while strong bases induce ring cleavage.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Wavelength | Additive | Product | Yield | Reference |

|---|---|---|---|---|

| 254 nm | I₂ | C–N bond cleavage products | 41% |

Limitation :

Low yields suggest competing decomposition pathways under UV exposure.

属性

IUPAC Name |

2-(4-methoxyphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-7-11(12)14(13-8)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSZHCXCUDINAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408977 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91331-86-1 | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91331-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。